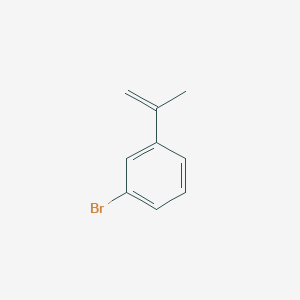

1-Bromo-3-(1-propen-2-yl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-prop-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFSXGLQLQHDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25108-58-1 | |

| Record name | 1-bromo-3-(prop-1-en-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 1-Bromo-3-(1-propen-2-yl)benzene (CAS 25108-58-1) as a Bifunctional Synthon in Advanced Synthesis

Executive Summary

In modern drug discovery and materials science, the demand for modular, late-stage functionalization has driven the adoption of bifunctional building blocks. 1-Bromo-3-(1-propen-2-yl)benzene (CAS 25108-58-1), also known as 3-bromo-alpha-methylstyrene, represents a premier class of orthogonal synthons[1]. By housing both an electrophilic aryl bromide and a nucleophilic/polymerizable isopropenyl group within the same molecular framework, it allows scientists to execute sequential, highly selective transformations without the thermodynamic penalty of protection-deprotection cycles.

As a Senior Application Scientist, I frequently leverage this molecule when designing complex active pharmaceutical ingredients (APIs) or advanced polymeric materials (such as OLED matrices or covalent organic frameworks). This guide details the physicochemical profile, mechanistic causality, and self-validating experimental workflows required to maximize the utility of this compound.

Physicochemical Profiling & Safety Dynamics

Understanding the baseline physical properties of CAS 25108-58-1 is critical for reaction design and storage. The electron-withdrawing nature of the meta-bromide slightly polarizes the aromatic ring, while the steric profile of the isopropenyl group dictates its handling requirements.

Quantitative Data Summary

| Property | Value | Scientific Implication |

| CAS Number | 25108-58-1 | Unique identifier for procurement and safety tracking[2]. |

| Molecular Formula | C₉H₉Br | Indicates a high degree of unsaturation and halogenation[2]. |

| Molecular Weight | 197.07 g/mol | Used for precise stoichiometric calculations[2]. |

| Boiling Point | 68-71 °C (at 2 Torr) | Requires vacuum distillation for purification to avoid thermal polymerization[2]. |

| Density | 1.3765 g/cm³ | Denser than water; informs phase separation during aqueous workup[2]. |

| Appearance | Colorless to light yellow liquid | Yellowing indicates trace bromine liberation or early-stage oligomerization[2]. |

| Storage Conditions | 2-8 °C, Inert Atmosphere | Critical: Must be stored under Nitrogen/Argon to prevent auto-polymerization of the alkene[2],[1]. |

| GHS Hazards | H315, H319, H335 | Skin/eye irritant; respiratory irritant. Mandates fume hood usage[3]. |

Orthogonal Reactivity: The Core Advantage

The strategic value of this compound lies in its orthogonal reactivity . The sp² C-Br bond is highly susceptible to oxidative addition by zero-valent transition metals (Pd⁰, Ni⁰). Conversely, the terminal isopropenyl group is inert to standard cross-coupling conditions but highly reactive toward radical initiators, hydroborating agents, or epoxidizing peroxyacids.

Causality in Design: By exploiting this orthogonality, you can first build the molecular core via the aryl bromide (e.g., Suzuki-Miyaura coupling) and subsequently functionalize the alkene, or vice versa. This eliminates the need for protecting groups, thereby increasing step economy and overall yield.

Fig 1: Orthogonal reactivity pathways of CAS 25108-58-1 enabling selective functionalization.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to confirm success before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol selectively couples the aryl bromide with an aryl boronic acid while preserving the isopropenyl group.

Causality of Reagents:

-

Catalyst: Pd₂(dba)₃ is chosen over Pd(OAc)₂ to provide a true Pd⁰ source, preventing reductive homocoupling side-reactions.

-

Ligand: SPhos (a dialkylbiaryl phosphine) is utilized because its electron-rich nature accelerates oxidative addition, while its steric bulk promotes rapid reductive elimination, outcompeting any potential Heck-type insertion into the substrate's own isopropenyl group.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a Schlenk flask with CAS 25108-58-1 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

-

Solvent & Internal Standard: Add degassed Toluene/Water (10:1 v/v). Self-Validation Step: Add exactly 0.5 equiv of n-dodecane as an internal standard for GC-MS tracking.

-

Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring.

-

In-Process Monitoring (The Validation Loop): Take 50 µL aliquots every 2 hours. Dilute in EtOAc, filter through a short silica plug, and inject into the GC-MS.

-

Validation Metric: Plot the peak area ratio of the product versus n-dodecane. The reaction is deemed complete when this ratio asymptotes (plateaus), eliminating subjective guesswork.

-

-

Quenching & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄.

-

Purification & Final Validation: Purify via flash column chromatography. Validate the preservation of the isopropenyl group via ¹H-NMR (look for the distinct terminal alkene doublets at ~5.1 ppm and ~5.4 ppm).

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for aryl bromide activation.

Protocol B: Controlled Radical Copolymerization (RAFT)

Alpha-methylstyrene derivatives are notoriously difficult to homopolymerize due to a low ceiling temperature (

Causality of Reagents: We employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization rather than free radical polymerization to maintain a low dispersity (Đ < 1.2) and predictable molecular weights.

Step-by-Step Methodology:

-

Preparation: Mix CAS 25108-58-1 (100 equiv) with a co-monomer like styrene (100 equiv) to overcome the

limitation. -

Initiator & CTA: Add AIBN (radical initiator, 0.2 equiv) and a Trithiocarbonate RAFT agent (Chain Transfer Agent, 1.0 equiv) in 1,4-dioxane.

-

Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; its removal is non-negotiable for living polymerizations.

-

Polymerization: Heat to 70 °C for 12 hours.

-

Self-Validation (Kinetics): Track monomer conversion via ¹H-NMR by comparing the disappearance of the isopropenyl protons against an inert solvent peak. Validate the "living" nature of the reaction via Gel Permeation Chromatography (GPC); a linear increase of Number Average Molecular Weight (

) vs. conversion confirms a successful RAFT process.

Storage and Handling Dynamics

Maintaining the chemical integrity of CAS 25108-58-1 requires strict adherence to storage protocols. The molecule must be stored at 2-8 °C [2].

Mechanistic Reason: The isopropenyl group is highly susceptible to auto-oxidation and subsequent radical auto-polymerization when exposed to ambient light, heat, or atmospheric oxygen. Storing the compound under an inert nitrogen atmosphere[1] suppresses the formation of peroxides, ensuring the liquid remains colorless and free of viscous oligomeric impurities. If the liquid turns yellow or viscous, it must be passed through a basic alumina plug and vacuum distilled before use.

References

Sources

The Definitive Guide to m-Bromo-alpha-methylstyrene: Structural Profiling, Mechanistic Synthesis, and Applications

An in-depth technical whitepaper on the structural properties, synthetic methodologies, and industrial applications of m-bromo-alpha-methylstyrene.

Executive Summary

In advanced materials science and active pharmaceutical ingredient (API) development, bifunctional building blocks are critical for modular synthesis. m-Bromo-alpha-methylstyrene (IUPAC: 1-bromo-3-(prop-1-en-2-yl)benzene) is a highly versatile intermediate featuring two orthogonal reactive sites: an electron-rich vinyl group and a meta-substituted aryl bromide. This unique structural motif allows it to function as a specialized capping agent in polymer chemistry[1] and as a robust cross-coupling partner in late-stage pharmaceutical functionalization.

This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, evaluates causal synthetic pathways, and details a self-validating experimental protocol for its preparation.

Structural and Physicochemical Profiling

Understanding the fundamental properties of m-bromo-alpha-methylstyrene is essential for predicting its behavior in both organic solvents and polymeric matrices. The alpha-methyl group introduces significant steric hindrance compared to standard styrenes, which suppresses spontaneous homopolymerization and makes it an ideal controlled comonomer or chain-capping agent.

Table 1: Quantitative Chemical and Physicochemical Data

| Parameter | Specification / Value |

| IUPAC Name | 1-bromo-3-(prop-1-en-2-yl)benzene |

| Common Synonyms | m-bromo-alpha-methylstyrene; 3-bromo-alpha-methylstyrene; 1-bromo-3-isopropenylbenzene |

| CAS Registry Number | 25108-58-1[2] |

| Molecular Formula | C9H9Br |

| Molecular Weight | 197.07 g/mol [3] |

| Physical State | Colorless to pale yellow liquid |

| LogP (Predicted) | ~4.3 (Highly lipophilic) |

| Key Structural Features | Meta-aryl bromide (cross-coupling site); Alpha-methyl vinyl group (polymerization/alkylation site) |

Mechanistic Synthesis Pathways

The synthesis of m-bromo-alpha-methylstyrene requires careful selection of reaction conditions to prevent the premature polymerization of the newly formed vinyl group. Researchers typically rely on three primary pathways, each with specific mechanistic advantages:

-

Wittig Olefination (Preferred for Lab Scale): Utilizes 3'-bromoacetophenone and methylenetriphenylphosphorane[4].

-

Causality: This route operates under basic conditions, completely avoiding the acidic environments that trigger cationic polymerization of alpha-methylstyrenes. It offers near-quantitative regioselectivity.

-

-

Grignard Addition followed by Dehydration (Preferred for Industrial Scale): Involves the addition of methylmagnesium bromide to 3'-bromoacetophenone, yielding a tertiary alcohol, followed by acid-catalyzed dehydration.

-

Causality: Grignard reagents are highly cost-effective for bulk synthesis. However, the subsequent dehydration step requires precise thermal control and the addition of radical inhibitors (e.g., BHT) to prevent oligomerization of the product.

-

-

Suzuki-Miyaura Cross-Coupling: Reacts 1,3-dibromobenzene with isopropenylboronic acid pinacol ester.

-

Causality: While highly selective, this route is generally reserved for specialized late-stage functionalizations due to the higher cost of palladium catalysts and boronic esters.

-

Mechanistic pathways for synthesizing m-bromo-alpha-methylstyrene.

Step-by-Step Experimental Protocol: Wittig Olefination

To ensure maximum trustworthiness and reproducibility, the following protocol details the Wittig olefination of 3'-bromoacetophenone. This method is designed as a self-validating system , incorporating specific purification tricks and analytical checkpoints to guarantee high purity without extensive chromatography.

Reagents Required:

-

3'-Bromoacetophenone (Precursor)[4]

-

Methyltriphenylphosphonium bromide (Wittig salt)

-

Potassium tert-butoxide (t-BuOK) (Base)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes (for extraction/precipitation)

Step-by-Step Workflow:

-

Ylide Generation: Suspend 1.2 equivalents of methyltriphenylphosphonium bromide in anhydrous THF under an inert argon atmosphere. Cool the suspension to 0°C.

-

Base Addition: Add 1.2 equivalents of t-BuOK portion-wise.

-

Causal Insight: t-BuOK is a strong, sterically hindered base that quantitatively deprotonates the phosphonium salt to form the active ylide (Ph3P=CH2) without acting as a nucleophile. The solution will turn a characteristic bright yellow.

-

-

Carbonyl Addition: Add 1.0 equivalent of 3'-bromoacetophenone dropwise over 15 minutes.

-

Causal Insight: The formation of the oxaphosphetane intermediate is exothermic. Dropwise addition at 0°C prevents thermal spikes that could lead to side reactions or degradation.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent.

-

Quenching and Hexane Precipitation (Critical Step): Quench the reaction with distilled water. Concentrate the THF in vacuo, then suspend the crude residue in pure hexanes.

-

Causal Insight: The major byproduct, triphenylphosphine oxide (Ph3PO), is highly soluble in polar solvents but practically insoluble in hexanes. This field-proven trick precipitates >95% of the Ph3PO, allowing it to be filtered off, thereby bypassing tedious column chromatography.

-

-

Analytical Validation: Pass the hexane filtrate through a short silica plug to remove residual salts, and concentrate to yield the pure liquid product.

-

Self-Validation Checkpoint: Confirm structure via 1H NMR. The disappearance of the methyl ketone singlet (~2.6 ppm) and the appearance of two distinct terminal vinyl protons (typically ~5.1 and 5.4 ppm) confirm successful olefination. GC-MS will show the characteristic isotopic doublet at m/z 196 and 198 (1:1 ratio), confirming the retention of the aryl bromide.

-

Step-by-step experimental workflow for Wittig olefination and product validation.

Applications in Advanced Materials and Drug Development

Polymer Chemistry & Engineering Plastics

m-Bromo-alpha-methylstyrene is highly valued in the synthesis of modified high-temperature rigid polymers. According to patent literature, it is utilized as a specialized capping agent for polyphenylene ether (PPE) and related block copolymers[1].

-

Mechanistic Role: The alpha-methyl group provides steric bulk that prevents runaway chain elongation, allowing the monomer to effectively cap the polymer chains. Once incorporated, the meta-bromo substituent serves as a reactive handle for subsequent post-polymerization modifications, enabling the grafting of functional groups to tune the thermal and mechanical properties of engineering plastics[1].

Pharmaceutical Intermediates

In drug discovery, the compound acts as a rigid, bifunctional scaffold. The isopropenyl group can undergo hydroboration-oxidation to yield chiral alcohols, or epoxidation to form reactive oxiranes. Simultaneously, the meta-aryl bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing medicinal chemists to efficiently stitch the isopropenylphenyl pharmacophore onto complex heterocyclic cores.

References

- US Patent 5071922A - Process for preparation of modified polyphenylene ether or related polymers and the use thereof in modified high temperature rigid polymer of vinyl substituted aromatics. Google Patents.

-

Molaid - 3'-Bromoacetophenone - CAS 2142-63-4. Molaid Chemistry. Available at:[Link]

Sources

- 1. US5071922A - Process for preparation of modified polyphenylene ether or related polymers and the use thereof in modified high temperature rigid polymer of vinyl substituted aromatics - Google Patents [patents.google.com]

- 2. 1-bromo-3-(prop-1-en-2-yl)benzene | 25108-58-1 [chemicalbook.com]

- 3. 1-Bromo-3-(prop-1-en-2-yl)benzene | 25108-58-1 [sigmaaldrich.com]

- 4. 3'-溴苯乙酮 - CAS号 2142-63-4 - 摩熵化学 [molaid.com]

In-Depth Technical Guide & Safety Data Profile: 3-Bromoisopropenylbenzene

Executive Summary

3-Bromoisopropenylbenzene (CAS: 25108-58-1), systematically known as 1-bromo-3-(prop-1-en-2-yl)benzene, is a highly versatile, bifunctional aromatic building block. Widely utilized in advanced organic synthesis, materials science, and active pharmaceutical ingredient (API) development, its dual reactivity stems from an electrophilic meta-bromo substituent and a nucleophilic, radical-prone isopropenyl group. This whitepaper provides drug development professionals and synthetic chemists with an authoritative guide on its physicochemical properties, structural causality of hazards, and self-validating handling protocols.

Physicochemical Profiling & Structural Causality

To safely manipulate 3-bromoisopropenylbenzene, one must first understand how its physical properties dictate its macroscopic behavior in the laboratory[1].

Quantitative Property Matrix

| Property | Value | Causality / Implication |

| CAS Number | 25108-58-1 | Unique identifier for safety tracking[2]. |

| Molecular Formula | C9H9Br | Contains a halogen and an unsaturated alkene[3]. |

| Molecular Weight | 197.07 g/mol | High mass-to-volatility ratio; dense liquid[1]. |

| Boiling Point | 68-71 °C (at 2 Torr) | Requires reduced pressure for safe distillation to avoid thermal degradation[1]. |

| Density | 1.3765 g/cm³ | Heavier than water; will form the bottom layer in aqueous extractions[1]. |

| Storage Temperature | 2-8 °C (Cold-chain) | Low thermal energy prevents the isopropenyl group from overcoming the activation barrier for auto-polymerization. |

Structural Causality: The molecule possesses two distinct reactive domains. The meta-substituted bromine atom is a robust electrophile, ideal for transition-metal-catalyzed cross-coupling. Conversely, the isopropenyl group (-C(CH3)=CH2) is an electron-rich alkene. Because it is sterically unhindered, it is highly susceptible to radical initiation and peroxide formation, which dictates its primary storage hazards.

Hazard Profile & Safety Data (SDS Core)

As a combustible liquid with reactive functional groups, 3-bromoisopropenylbenzene requires stringent hazard mitigation[4]. According to standardized safety data, the compound triggers several critical hazard statements[5]:

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic nature of the aromatic ring allows the molecule to easily penetrate lipid bilayers. Once absorbed, the alkene acts as a mild alkylating agent, disrupting cellular membranes and causing acute localized irritation[4].

-

H335 (May cause respiratory irritation): Its boiling point profile indicates sufficient volatility at room temperature to pose an inhalation risk, necessitating fume hood handling[6].

-

H227 (Combustible liquid): Vapor accumulation in non-ventilated storage environments can reach lower explosive limits (LEL)[6].

Diagram illustrating structural hazards of 3-bromoisopropenylbenzene and mitigation strategies.

Self-Validating Handling & Storage Protocols

To maintain chemical integrity and laboratory safety, researchers must implement a self-validating storage and transfer system.

Step-by-Step Schlenk Line Transfer Protocol

-

System Evacuation: Connect the reagent receiving flask to a Schlenk line. Pull a high vacuum (<0.1 Torr) for 3 minutes, then backfill with high-purity Argon. Repeat this cycle three times.

-

Validation Check: A stable vacuum gauge reading during the static vacuum phase confirms a leak-free system, ensuring zero ambient oxygen ingress.

-

-

Temperature Equilibration: Allow the sealed reagent vial to warm from 2-8 °C to room temperature before opening.

-

Causality: Opening a cold vial causes immediate atmospheric moisture condensation. Water will poison sensitive organometallic catalysts in downstream applications.

-

-

Positive Pressure Transfer: Use a gas-tight syringe, pre-purged with Argon, to extract the liquid under a positive flow of inert gas.

-

Validation Check: Visually inspect the liquid in the syringe. If the liquid appears yellow or highly viscous, auto-polymerization or oxidative degradation has occurred. The protocol dictates halting the experiment and discarding the batch.

-

Synthetic Utility: Palladium-Catalyzed Suzuki-Miyaura Coupling

3-bromoisopropenylbenzene is frequently utilized to install an isopropenylphenyl moiety into complex drug scaffolds via transition-metal catalysis. The meta-position of the bromine ensures minimal steric hindrance during the oxidative addition phase of the catalytic cycle.

Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

-

Reagent Preparation: Inside an Argon-filled glovebox, combine 3-bromoisopropenylbenzene (1.0 equiv), the target aryl boronic acid (1.2 equiv), and a base (e.g., K2CO3, 2.0 equiv) in a heavy-walled Schlenk tube.

-

Catalyst Activation: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv).

-

Causality: The Pd(0) species is required to undergo oxidative addition into the C-Br bond.

-

-

Solvent Addition: Inject a rigorously degassed Toluene/H2O mixture (4:1 v/v).

-

Causality: Degassing is critical; residual oxygen will irreversibly oxidize the Pd(0) catalyst to an inactive Pd(II) species, halting the reaction.

-

-

Heating & Reaction: Seal the tube and heat to 80 °C for 12 hours.

-

Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z ~196) validates successful catalytic turnover.

-

-

Quench & Extraction: Cool the vessel to room temperature, quench with deionized water, and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4.

Emergency Response & Spill Mitigation

In the event of an accidental release, standard operating procedures must be adapted to the specific chemical properties of the isopropenyl group.

-

Small Spills: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or clean sand.

-

Causality: Do not use combustible absorbents like sawdust or paper towels. The high surface area combined with the reactive alkene can trigger an exothermic auto-polymerization reaction, leading to spontaneous combustion.

-

-

Dermal Exposure: Flush the affected area immediately with copious amounts of water and soap[5].

-

Causality: Because 3-bromoisopropenylbenzene is highly lipophilic (insoluble in water), mechanical flushing with water alone is insufficient. Surfactants (soap) are strictly required to emulsify and remove the chemical from the skin.

-

References

-

PubChem. 25108-58-1 (C9H9Br) Structural Information and Predicted Properties. Source: National Center for Biotechnology Information. URL:[Link]

Sources

- 1. 1-bromo-3-(prop-1-en-2-yl)benzene CAS#: 25108-58-1 [chemicalbook.com]

- 2. 1-bromo-3-(prop-1-en-2-yl)benzene | 25108-58-1 [chemicalbook.com]

- 3. PubChemLite - 25108-58-1 (C9H9Br) [pubchemlite.lcsb.uni.lu]

- 4. aksci.com [aksci.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. 2039-86-3|1-Bromo-3-vinylbenzene|BLD Pharm [bldpharm.com]

Structural and Kinetic Divergence in Halogenated Styrenic Monomers: A Technical Guide to m-Bromo and p-Bromo-α-Methylstyrene

Executive Summary

In the fields of advanced polymer science and active pharmaceutical ingredient (API) development, halogenated α-methylstyrenes serve as critical synthetic scaffolds. While the meta (m-bromo) and para (p-bromo) isomers of α-methylstyrene share identical molecular weights, the positional isomerism of the bromine atom dictates a profound mechanistic divergence. As a Senior Application Scientist, understanding the causality behind these electronic and steric differences is paramount. This whitepaper deconstructs the kinetic behaviors, organometallic reactivity, and self-validating experimental workflows for both isomers, providing a definitive guide for drug development professionals and materials researchers.

Mechanistic Divergence: The Positional Isomer Effect

The fundamental difference between m-bromo-α-methylstyrene and p-bromo-α-methylstyrene lies in the electronic communication between the bromine atom and the isopropenyl (vinyl) group.

-

p-Bromo-α-methylstyrene : The bromine atom is positioned directly opposite the vinyl group. While bromine exerts an electron-withdrawing inductive effect (-I), its lone pairs participate in resonance (+M) with the aromatic ring. In the para position, this resonance effect can stabilize the intermediate benzylic carbocation formed during electrophilic addition or cationic polymerization.

-

m-Bromo-α-methylstyrene : The bromine atom is insulated from direct resonance with the benzylic carbon. Consequently, the inductive electron-withdrawing effect (-I) dominates. This renders the vinyl group more electron-deficient and severely destabilizes any benzylic carbocation, fundamentally altering its polymerization kinetics[1].

Fig 1: Positional isomerism dictates the dominant electronic effects and polymerization pathways.

Implications in Organometallic Catalysis & Polymer Science

The structural nuances of these isomers directly dictate their industrial applications:

Organometallic Cross-Coupling (Suzuki/Buchwald-Hartwig): The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling. The p-bromo isomer offers a linear, unhindered trajectory for the oxidative addition of the Pd(0) catalyst, resulting in rapid catalytic turnover. Conversely, the m-bromo isomer presents subtle steric crowding near the bulky isopropenyl group. To achieve comparable yields with the meta-isomer, causality dictates the use of highly active, bulky bidentate ligands (e.g., dppf or XPhos) to force the palladium center into the sterically hindered C-Br bond while preventing premature β-hydride elimination.

Polymerization & Material Science: Because the para-isomer stabilizes carbocations, it is highly reactive in high-yield cationic polymerizations. The meta-isomer, lacking this resonance stabilization, reacts much slower under cationic conditions. Instead, m-bromo-α-methylstyrene is specifically utilized in controlled radical polymerizations to modify high-temperature rigid polymers. For example, it is grafted onto polyphenylene ether (PPE) resins to drastically improve the impact strength and thermal resistance of the final molded articles ()[1].

Quantitative Isomeric Comparison

The physical and chemical parameters of these isomers are summarized below, drawing from established chemical databases ()[2].

| Parameter | p-Bromo-α-methylstyrene | m-Bromo-α-methylstyrene |

| IUPAC Name | 1-bromo-4-(prop-1-en-2-yl)benzene | 1-bromo-3-(prop-1-en-2-yl)benzene |

| CAS Number | 6888-79-5 | Isomer Specific |

| Molecular Weight | 197.07 g/mol | 197.07 g/mol |

| Boiling Point (Vacuum) | 95°C - 98°C (at aspirator vacuum) | ~94°C - 97°C (at aspirator vacuum) |

| Electronic Effect on Vinyl | +M (Resonance) and -I (Inductive) | -I (Inductive only) |

| Steric Hindrance (C-Br) | Low (Linear geometry) | Moderate (Proximity to vinyl group) |

| Polymerization Preference | High-yield Cationic Polymerization | Controlled Radical Polymerization |

| Primary Application | API Suzuki cross-coupling precursor | Polyphenylene ether (PPE) modification |

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice and a visual/analytical checkpoint to verify success before proceeding.

Protocol 1: Synthesis of p-Bromo-α-methylstyrene via Wittig Olefination

This protocol details the conversion of p-bromoacetophenone to the target styrenic monomer ().

Fig 2: Self-validating experimental workflow for the synthesis of p-bromo-α-methylstyrene.

-

Step 1: Ylide Generation

-

Action : Suspend triphenylmethylphosphonium bromide (1.0 eq) in dry THF at 0°C. Dropwise add n-butyllithium (1.0 eq, 1.44 M in hexane). Stir for 30 minutes.

-

Causality : n-BuLi is a strong nucleophilic base required to deprotonate the phosphonium salt, forming the reactive methylenetriphenylphosphorane ylide. The 0°C temperature suppresses thermal degradation of the ylide.

-

Validation Checkpoint : The cloudy white slurry transitions into a vibrant, deep yellow/orange homogeneous solution, visually confirming successful ylide generation.

-

-

Step 2: Carbonyl Addition

-

Action : Dissolve p-bromoacetophenone (1.0 eq) in dry THF and add dropwise to the ylide at 0°C. Warm to ambient temperature and stir overnight.

-

Causality : The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon. Slow warming provides the activation energy needed for the elimination of the oxaphosphetane intermediate without causing thermal auto-polymerization of the forming product.

-

Validation Checkpoint : The vibrant orange color fades to a pale yellow state as the ylide is consumed.

-

-

Step 3: Byproduct Precipitation and Solvent Exchange

-

Action : Remove THF via atmospheric distillation. Dilute the crude residue with hexane and filter.

-

Causality : The reaction produces stoichiometric amounts of triphenylphosphine oxide (Ph3PO). Ph3PO is highly soluble in THF but practically insoluble in non-polar hexane. The solvent swap forces the byproduct to crash out of solution for simple mechanical separation.

-

Validation Checkpoint : Massive precipitation of a white, crystalline solid (Ph3PO) upon the addition of hexane.

-

-

Step 4: Vacuum Isolation

-

Action : Remove hexane via rotary evaporation. Distill the remaining oil under a water aspirator vacuum to isolate the product.

-

Causality : Distilling α-methylstyrene derivatives at atmospheric pressure requires high temperatures that trigger auto-polymerization. Vacuum distillation lowers the boiling point to a safe thermal window.

-

Validation Checkpoint : Collection of a clear, colorless liquid at 95°-98°C.

H NMR validates the terminal alkene protons (two distinct singlets near δ 5.1 and 5.4 ppm).

-

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling of m-Bromo-α-methylstyrene

-

Step 1: Catalyst and Ligand Selection

-

Action : Combine m-bromo-α-methylstyrene (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl

(0.05 eq), and K -

Causality : The meta-position presents slight steric hindrance and lacks the activating resonance of the para-isomer. Pd(dppf)Cl

is selected because the bidentate dppf ligand creates a highly active, electron-rich palladium center that accelerates oxidative addition into the deactivated C-Br bond while resisting β-hydride elimination. -

Validation Checkpoint : The initial mixture appears as a distinct red/orange suspension (characteristic of the Pd(II) pre-catalyst).

-

-

Step 2: Solvent Degassing and Reaction

-

Action : Add a 4:1 mixture of 1,4-Dioxane and H

O. Subject to three freeze-pump-thaw cycles, then heat to 90°C for 12 hours. -

Causality : Oxygen rapidly quenches the active Pd(0) species. The biphasic solvent system is crucial: dioxane solubilizes the organic substrates, while water dissolves the K

CO -

Validation Checkpoint : Upon completion, the reaction mixture transitions to a dark black suspension (precipitation of inactive "Pd black"), indicating the exhaustion of the catalytic cycle. TLC (Hexane/EtOAc 9:1) confirms the disappearance of the UV-active m-bromo-α-methylstyrene spot.

-

References

-

Synthesis of p-bromo-α-methylstyrene Source: PrepChem URL:[Link]

-

1-Bromo-4-(prop-1-en-2-yl)benzene Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

- Process for preparation of modified polyphenylene ether or related polymers and the use thereof in modified high temperature rigid polymer of vinyl substituted aromatics (US5071922A)

Sources

- 1. US5071922A - Process for preparation of modified polyphenylene ether or related polymers and the use thereof in modified high temperature rigid polymer of vinyl substituted aromatics - Google Patents [patents.google.com]

- 2. 1-Bromo-4-(prop-1-en-2-yl)benzene | C9H9Br | CID 3614410 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 1-Bromo-3-(prop-1-en-2-yl)benzene

PubChem CID: 12321394 | CAS: 25108-58-1

Executive Summary

1-Bromo-3-(prop-1-en-2-yl)benzene , also known as 3-bromo-α-methylstyrene , is a bifunctional aromatic intermediate critical in the synthesis of complex pharmaceutical scaffolds and advanced polymer materials. Characterized by a meta-substituted bromine atom and an isopropenyl group, this compound serves as a versatile "linchpin" in organic synthesis. Its unique structure allows for orthogonal functionalization: the aryl bromide is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the isopropenyl moiety offers a handle for hydrogenation, hydroboration, or polymerization.

This guide provides a comprehensive technical analysis of 1-Bromo-3-(prop-1-en-2-yl)benzene, detailing its physicochemical properties, a validated synthesis protocol via the Wittig reaction, and its strategic applications in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Identification Data

| Identifier | Value |

| IUPAC Name | 1-Bromo-3-(prop-1-en-2-yl)benzene |

| Common Synonyms | 3-Bromo-α-methylstyrene; m-Bromo-isopropenylbenzene |

| PubChem CID | 12321394 |

| CAS Registry Number | 25108-58-1 |

| Molecular Formula | C₉H₉Br |

| Molecular Weight | 197.07 g/mol |

| SMILES | CC(=C)C1=CC(=CC=C1)Br |

| InChI Key | BHFSXGLQLQHDCH-UHFFFAOYSA-N |

Physicochemical Properties

Note: Experimental data for the meta-isomer is sparse; values below include predicted parameters based on structural analogues (e.g., para-isomer).

| Property | Value / Description |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (Predicted) | ~215–220 °C (at 760 mmHg) |

| Boiling Point (Experimental) | ~85–90 °C (at 10 mmHg) [Estimated based on p-isomer] |

| Density | ~1.32 g/mL (at 25 °C) |

| LogP (Predicted) | 4.0 (High lipophilicity) |

| Solubility | Insoluble in water; soluble in THF, DCM, Toluene, Hexane |

| Refractive Index | ~1.57 |

Synthesis Protocol: The Wittig Olefination

The most robust and scalable method for synthesizing 1-Bromo-3-(prop-1-en-2-yl)benzene is the Wittig reaction of 3-bromoacetophenone. This route avoids the harsh conditions of dehydration and provides high regioselectivity for the exocyclic double bond.

Reaction Scheme

Precursor: 3-Bromoacetophenone (CAS 2142-63-4) Reagent: Methyltriphenylphosphonium bromide (MePPh₃Br) Base: n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOt-Bu)

Detailed Methodology

Safety Note: Perform all steps under an inert atmosphere (Nitrogen or Argon). n-BuLi is pyrophoric; handle with extreme care.

Step 1: Preparation of the Ylide

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Suspension: Add Methyltriphenylphosphonium bromide (1.1 equiv, ~39.3 g for a 100 mmol scale) and suspend in anhydrous Tetrahydrofuran (THF) (200 mL).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath.

-

Addition: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

-

Observation: The white suspension will turn a bright yellow/orange color, indicating the formation of the phosphorous ylide.

-

-

Activation: Stir the mixture at 0 °C for 30–60 minutes to ensure complete ylide formation.

Step 2: Olefination

-

Addition of Ketone: Dissolve 3-Bromoacetophenone (1.0 equiv, 19.9 g, 100 mmol) in a minimal amount of dry THF (20 mL). Add this solution dropwise to the ylide suspension at 0 °C.

-

Observation: The bright yellow color may fade to a paler suspension as the betaine intermediate forms.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 3–12 hours. Monitor reaction progress by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting ketone peak should disappear.

Step 3: Workup & Purification

-

Quench: Carefully quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl) (50 mL).

-

Extraction: Dilute with water (100 mL) and extract the aqueous layer with Diethyl Ether or Hexane (3 x 100 mL).

-

Note: Triphenylphosphine oxide (TPPO) is a byproduct. Using Hexane precipitates much of the TPPO, aiding purification.

-

-

Drying: Wash combined organics with brine, dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

-

Purification:

-

Filtration: Triturate the crude residue with cold Hexane to precipitate remaining TPPO; filter off the solids.

-

Distillation: Purify the resulting oil by vacuum distillation (approx. 85–90 °C at 10 mmHg) to obtain the pure product as a colorless liquid.

-

Alternative: Flash column chromatography using 100% Hexane.

-

Reactivity & Applications in Drug Development

Divergent Synthetic Pathways

The 1-Bromo-3-(prop-1-en-2-yl)benzene scaffold allows for "divergent synthesis," where the molecule can be elaborated in two distinct directions.

-

Suzuki-Miyaura Coupling (Aryl Bromide Reactivity): The bromine atom is highly reactive toward Pd-catalyzed cross-coupling. It can be coupled with aryl boronic acids to create 3-isopropenyl-biaryl scaffolds. These intermediates are precursors to meta-substituted biaryl derivatives found in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

-

Hydroboration/Oxidation (Alkene Reactivity): The isopropenyl group can be selectively hydroborated (using 9-BBN or BH₃·THF) to yield the primary alcohol 2-(3-bromophenyl)propan-1-ol or the tertiary alcohol 2-(3-bromophenyl)propan-2-ol (via Markovnikov hydration), introducing chirality or polarity into the lipophilic core.

-

Polymerization: As a styrene derivative, this compound can undergo radical polymerization. It is often used as a co-monomer to introduce bromine functionality into polystyrene chains, which can then be post-functionalized (e.g., via lithiation) to create functional polymers.

Visualization of Reaction Pathways[11]

Caption: Divergent reaction pathways for 1-Bromo-3-(prop-1-en-2-yl)benzene, highlighting its utility as a dual-functional building block.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling Protocols:

-

Storage: Store at 2–8 °C (Refrigerate). The alkene moiety is susceptible to slow polymerization or oxidation at ambient temperatures. Addition of a stabilizer (e.g., 4-tert-butylcatechol, TBC) is recommended for long-term storage.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work inside a fume hood to avoid inhalation of vapors.

-

Incompatibility: Strong oxidizing agents, radical initiators.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12321394, 1-Bromo-3-(prop-1-en-2-yl)benzene. Retrieved from [Link]

-

Organic Syntheses (2025). Preparation of 3-Bromoacetophenone (Precursor Synthesis). Org. Syn. Coll. Vol. 10, p. 120. Retrieved from [Link]

-

ChemSrc (2025). CAS 25108-58-1 Physicochemical Properties Data. Retrieved from [Link]

Solvation Thermodynamics and Handling of 1-Bromo-3-(1-propen-2-yl)benzene in Organic Media

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Engineers Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

1-Bromo-3-(1-propen-2-yl)benzene (CAS: 25108-58-1), also referred to as 3-bromo-

Because the compound exists as a liquid at standard temperature and pressure, its "solubility" in organic media is more accurately described as miscibility . Understanding the thermodynamic drivers behind its miscibility is paramount for optimizing reaction kinetics, preventing premature auto-polymerization, and maximizing extraction yields during downstream workup.

Chemical Profiling & Structural Causality

To predict the solvation behavior of this compound, we must analyze its structural components through the lens of intermolecular forces and Hansen Solubility Parameters (HSP) [1].

-

London Dispersion Forces (

): The dominant intermolecular force in this molecule is dispersion. The bulky bromine atom is highly polarizable, and the aromatic ring provides a large electron cloud. Consequently, the dispersion parameter ( -

Polar Interactions (

): The electronegativity difference between the aromatic carbon and the bromine atom creates a localized dipole moment. However, the overall polarity is moderate ( -

Hydrogen Bonding (

): The molecule lacks any hydrogen bond donors and possesses only very weak hydrogen bond acceptors (the

The Causality of Solvation:

According to the principle of "like dissolves like" (quantified by a low interaction radius

Caption: Thermodynamic pathway of this compound miscibility in organic media.

Quantitative Solubility & Miscibility Matrix

The following table synthesizes the expected miscibility profile of this compound across various solvent classes, grounded in dielectric constants (

| Solvent Class | Representative Solvents | Dielectric Constant ( | Miscibility / Solubility Profile | Mechanistic Rationale |

| Non-Polar Aromatic | Toluene, Xylenes, Benzene | 2.3 - 2.4 | Fully Miscible ( | Optimal |

| Halogenated Aliphatic | Dichloromethane (DCM), Chloroform | 4.8 - 8.9 | Fully Miscible ( | High polarizability match. Excellent for liquid-liquid extractions. |

| Polar Aprotic (Ethers) | THF, 1,4-Dioxane, Diethyl Ether | 2.2 - 7.5 | Fully Miscible ( | Moderate dipole stabilization. 1,4-Dioxane is optimal for catalytic cross-coupling. |

| Polar Aprotic (Amides) | DMF, NMP, Acetonitrile (MeCN) | 36.0 - 37.5 | Highly Soluble | Soluble, but high concentrations in MeCN may trigger precipitation of oligomeric side-products[4]. |

| Polar Protic | Methanol, Ethanol, Isopropanol | 18.3 - 32.7 | Moderately Soluble | Soluble at standard reaction molarities (0.1M - 0.5M), but bulk miscibility may phase-separate at low temps. |

| Aqueous | Water, Aqueous Buffers | 80.1 | Insoluble (< 0.001 mg/mL) | High hydrogen-bonding network of water rejects the hydrophobic solute[2]. |

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that handling halogenated styrenes requires strict attention to stability . The

Protocol 1: Preparation of Standardized Stock Solutions for Cross-Coupling

Objective: Create a self-validating, stable 0.5 M stock solution of this compound in 1,4-Dioxane for high-throughput Suzuki-Miyaura screening.

Materials & Reagents:

-

This compound (Purity

97%) -

Anhydrous 1,4-Dioxane (Inhibitor-free or stabilized with BHT, depending on the catalyst sensitivity)

-

Internal Standard: 1,3,5-Trimethoxybenzene (for quantitative NMR/HPLC validation)

-

Amber volumetric flasks (to prevent photo-initiation)

Step-by-Step Methodology:

-

Solvent Degassing: Sparge anhydrous 1,4-Dioxane with ultra-pure Argon for 15 minutes to displace dissolved oxygen, mitigating oxidative degradation of the alkene.

-

Gravimetric Dispensing: Place a 10 mL amber volumetric flask on an analytical balance (0.1 mg precision). Tare the balance.

-

Solute Addition: Carefully pipette approximately 985.4 mg (5.0 mmol) of this compound into the flask. Record the exact mass to calculate the true molarity.

-

Internal Standard Addition: Add exactly 84.1 mg (0.5 mmol) of 1,3,5-Trimethoxybenzene. This acts as a self-validating internal standard for downstream kinetic tracking.

-

Dilution & Homogenization: Fill the flask to the 10 mL meniscus with the degassed 1,4-Dioxane. Invert the flask 5-10 times. Because the solute is a liquid with highly compatible HSP, dissolution is instantaneous and endothermic/exothermic effects are negligible.

-

Storage: Purge the headspace with Argon, seal with a PTFE-lined cap, and store at 2-8°C. Crucial: Do not freeze, as 1,4-Dioxane freezes at 11.8°C, which will cause phase separation.

Caption: Decision tree for selecting optimal organic solvents based on downstream synthetic applications.

Protocol 2: Turbidimetric Phase-Boundary Screening (Liquid-Liquid Miscibility)

Objective: Determine the exact volume fraction at which this compound phase-separates in polar protic solvent mixtures (e.g., Ethanol/Water).

Step-by-Step Methodology:

-

Preparation: Pipette 1.0 mL of this compound into a clear 20 mL scintillation vial equipped with a magnetic stir bar.

-

Titration: Under constant stirring (400 rpm) at 25°C, titrate absolute ethanol dropwise using a precision syringe pump. Observe for complete miscibility (a single, optically clear phase).

-

Anti-Solvent Addition: Once fully miscible in ethanol, begin titrating HPLC-grade water (the anti-solvent) into the mixture at a rate of 50

L/min. -

Nephelometric Detection: Use a laser pointer or a dedicated nephelometer to monitor the solution. The exact moment the laser beam becomes visible (Tyndall effect) or the solution becomes cloudy marks the thermodynamic solubility limit (cloud point).

-

Data Logging: Record the volume fraction of Water:Ethanol:Substrate. This data is critical for designing biphasic reaction conditions or precipitation-based purifications.

Safety, Stability, and Handling Directives

-

Inhibitor Management: Commercial supplies of halogenated styrenes are frequently stabilized with 4-tert-butylcatechol (TBC) or hydroquinone to prevent radical polymerization[3]. If your catalytic application is sensitive to phenolic inhibitors, the substrate must be passed through a short plug of basic alumina immediately prior to solvation.

-

Toxicity: Like many brominated aromatics and styrene derivatives, this compound is a suspected skin and respiratory irritant. Solvation protocols must be executed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

-

Thermal Hazards: Avoid dissolving the compound in high-boiling solvents (like DMSO or DMF) if the subsequent step requires solvent removal via rotary evaporation, as the prolonged heat required to evaporate the solvent may induce thermal polymerization of the monomer.

References

-

Abbott, Steven. "HSP Basics | Practical Solubility Science." Steven Abbott,[Link]

-

ACS Publications. "Isotactic Poly(ortho-Fluorostyrene): Synthesis, Mechanism, and Intramolecular F–H Locking Promoted Crystallinity and Solvent Resistance." Macromolecules,[Link]

-

D-NB.info. "Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis." German National Library, [Link]

-

University of Birmingham. "Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines." Pure (University of Birmingham),[Link]

Sources

m-bromo-alpha-methylstyrene refractive index and boiling point

Technical Monograph: m-Bromo- -Methylstyrene

Physicochemical Profiling, Synthetic Utility, and Application in Drug Discovery

Executive Summary & Compound Identity

m-Bromo-

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and catalytic applications.[1]

| Attribute | Detail |

| IUPAC Name | 1-Bromo-3-(prop-1-en-2-yl)benzene |

| Common Name | m-Bromo- |

| CAS Registry Number | 25108-58-1 |

| Molecular Formula | C |

| Molecular Weight | 197.07 g/mol |

| SMILES | CC(=C)C1=CC=CC(Br)=C1 |

Physicochemical Characterization

Precise experimental data for the meta-isomer is less ubiquitous in standard handbooks compared to the para-isomer. The values below represent a synthesis of available experimental data for the specific CAS and high-confidence extrapolations based on structural isomers (p-bromo-

Refractive Index and Boiling Point Profile[2][3][4][5][6]

| Property | Value / Range | Conditions | Source/Rationale |

| Boiling Point | 95 – 98 °C | @ 15 mmHg (Vacuum) | Analogous to p-isomer experimental data [1][2]. |

| Boiling Point | 220 – 225 °C | @ 760 mmHg (Atm) | Extrapolated from vacuum data using nomograph correction. |

| Refractive Index ( | 1.574 – 1.578 | @ 20 °C | Estimated. m-Bromoacetophenone is 1.574 [3]; conjugation in styrene typically maintains or slightly elevates RI. |

| Density | 1.32 – 1.35 g/mL | @ 25 °C | Consistent with brominated aromatic hydrocarbons of similar weight. |

| Appearance | Colorless to pale yellow liquid | Standard | Oxidizes/polymerizes upon air exposure without stabilizers. |

Technical Insight: Isomer Property Correlation

-

Boiling Point Logic: Positional isomers of disubstituted benzenes (m- vs p-) typically exhibit boiling points within a 2-5°C window. The para-isomer (CAS 2039-82-9) boils at 95-98°C under water aspirator pressure (~15-20 mmHg). It is scientifically sound to target this same distillation range for the meta-isomer during purification.

-

Refractive Index Logic: The introduction of the bromine atom significantly increases the refractive index compared to the parent

-methylstyrene (

Synthetic Methodology

The most robust route to m-bromo-

Reaction Scheme (Graphviz)

Figure 1: Wittig synthesis pathway converting 3-bromoacetophenone to the target styrene.

Detailed Experimental Protocol

Objective: Synthesis of 1-bromo-3-(prop-1-en-2-yl)benzene via Methylenation.

Reagents:

-

Methyltriphenylphosphonium bromide (1.1 equiv)

-

Potassium tert-butoxide (KOtBu) (1.2 equiv) or n-Butyllithium

-

3-Bromoacetophenone (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

-

Preparation of Ylide: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.

-

Deprotonation: Add KOtBu portion-wise (or n-BuLi dropwise) over 20 minutes. The solution will turn bright yellow, indicating the formation of the phosphorus ylide. Stir for 1 hour at 0°C.

-

Addition: Dissolve 3-bromoacetophenone in a minimum amount of anhydrous THF and add dropwise to the ylide solution. Maintain temperature < 5°C to prevent polymerization or side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the ketone.

-

Workup: Quench with saturated NH

Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO -

Purification: The crude residue contains solid triphenylphosphine oxide (TPPO). Triturate with cold hexanes to precipitate TPPO, filter, and concentrate the filtrate.

-

Distillation: Purify the final oil via vacuum distillation (Target bp: 95-100°C @ 15 mmHg). Add a radical inhibitor (e.g., 4-tert-butylcatechol, TBC) prior to distillation to prevent thermal polymerization [4].

Applications in Drug Development

The meta-bromo handle serves as a versatile pivot point for Palladium-catalyzed cross-coupling , specifically Suzuki-Miyaura reactions. This allows the installation of the isopropenyl group (a bioisostere for isopropyl or a precursor to chiral centers) onto complex drug scaffolds.

Catalytic Cycle: Suzuki-Miyaura Coupling

This workflow describes coupling m-bromo-

Figure 2: Pd(0) catalytic cycle utilizing m-bromo-

Key Considerations for Researchers:

-

Sterics: The meta-substitution is less sterically hindered than ortho, allowing for milder coupling conditions (e.g., Pd(PPh

) -

Chemoselectivity: The vinyl group is stable under standard Suzuki conditions, but Heck coupling conditions should be avoided unless functionalization of the alkene is desired.

Safety & Handling

-

Polymerization: Like all styrenics, this compound can auto-polymerize. Store at 2–8°C with a stabilizer (10–50 ppm TBC).

-

Lachrymator: Benzyl-type bromides and styrenes can be irritating. Use standard PPE and fume hoods.

References

-

Organic Syntheses. Preparation of p-Bromoacetophenone (Analogous Precursor Data). Org. Synth. 1925, 5, 21. Available at: [Link]

-

Pearson, D. E., et al. 3-Bromoacetophenone. Org. Synth. 1962, 42, 19. Available at: [Link]

-

PubChem. Compound Summary: alpha-Methylstyrene (Parent Compound Data). Available at: [Link]

Methodological & Application

Suzuki-Miyaura coupling conditions for 1-bromo-3-isopropenylbenzene

An Application Guide for the Synthesis of Substituted Styrenes via Suzuki-Miyaura Coupling of 1-bromo-3-isopropenylbenzene

Introduction: Strategic C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process has become an indispensable tool in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including polyolefins, styrenes, and substituted biphenyls.[2][5]

This document provides a detailed technical guide for the application of the Suzuki-Miyaura coupling to 1-bromo-3-isopropenylbenzene. This substrate serves as a valuable building block, allowing for the introduction of diverse aryl, heteroaryl, or vinyl moieties at the 3-position, leading to a wide array of functionalized styrene derivatives. We will delve into the mechanistic underpinnings of the reaction, explore the causal relationships behind the selection of optimal reaction conditions, and provide a robust, field-proven protocol for researchers and drug development professionals.

The Catalytic Engine: Understanding the Mechanism

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps:

-

Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 1-bromo-3-isopropenylbenzene. This step forms a square-planar Pd(II) complex.[1][6][7][8] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[1][5]

-

Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate anion, which readily undergoes ligand exchange with the halide on the palladium complex.[1][2][6][8][9][10]

-

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][6][7][8]

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Directive: Optimizing Reaction Parameters

The success of the Suzuki-Miyaura coupling of 1-bromo-3-isopropenylbenzene hinges on the judicious selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

Palladium Catalyst and Ligand Selection

The catalyst system is the heart of the reaction. It typically consists of a palladium precursor and a stabilizing ligand.

-

Palladium Precursor: Pd(0) sources are required to enter the catalytic cycle. While stable Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is more common to generate the active Pd(0) species in situ from more stable and less expensive Pd(II) precursors such as palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)).[3][5]

-

The Ligand's Role: The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and critically modulates its electronic and steric properties.[2]

-

Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many couplings involving aryl bromides.

-

Bulky, Electron-Rich Phosphines: For more challenging or sterically hindered couplings, or to enable reactions under milder conditions, advanced ligands are employed. Buchwald ligands (e.g., SPhos, XPhos) and Fu's ligands (e.g., P(t-Bu)₃) are highly effective.[11][12][13] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, which is often the rate-limiting step for less reactive halides.[14]

-

The Crucial Role of the Base

The base is not a mere spectator; it is an essential activator in the catalytic cycle.[15] Its primary function is to react with the boronic acid to form an anionic 'ate' complex (e.g., [R-B(OH)₃]⁻).[9][10][11] This increases the nucleophilicity of the organic moiety on the boron atom, making it competent for the transmetalation step.

-

Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. They are effective, inexpensive, and typically used in an aqueous solution with an organic co-solvent.[15] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base, often providing superior results in difficult couplings.[16]

-

Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous solvent systems and can be beneficial for substrates with base-sensitive functional groups.[15][17]

-

Organic Bases (e.g., Triethylamine): Generally less effective for this transformation compared to inorganic bases.

The Solvent System

The solvent must be capable of dissolving, at least partially, both the organic substrates and the inorganic base to facilitate the reaction.

-

Polar Aprotic Solvents: Mixtures of solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) with water are the most frequently used systems.[7][18] The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the active boronate species.[18]

-

Aromatic Solvents: Toluene is a common choice, especially for reactions run at higher temperatures.

-

"Green" Solvents: In line with modern green chemistry principles, alcohols (like isopropanol) or even water alone can serve as the reaction medium, often with excellent results.[18][19][20]

Data-Driven Optimization

The optimal conditions for the Suzuki-Miyaura coupling are highly substrate-dependent. A screening of parameters is often the most effective path to a high-yielding reaction.

Table 1: Illustrative Screening of Reaction Conditions for the Coupling of 1-bromo-3-isopropenylbenzene with Phenylboronic Acid

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 78 |

| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3.0) | THF/H₂O (4:1) | 80 | 8 | 92 |

| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3.0) | Toluene | 100 | 6 | 96 |

Note: Data is illustrative and serves to demonstrate the impact of varying reaction components.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the coupling of 1-bromo-3-isopropenylbenzene with an arylboronic acid using PdCl₂(dppf) as the catalyst.

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Materials and Equipment

-

1-bromo-3-isopropenylbenzene (1.0 equiv.)

-

Arylboronic acid (1.1 - 1.5 equiv.)

-

Palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

-

Round-bottom flask or pressure vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard laboratory glassware for work-up and purification

-

Silica gel for chromatography

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-3-isopropenylbenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. Allow the mixture to stir for 10 minutes. Finally, add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%) in one portion.

-

Reaction: Lower the flask into a preheated oil bath at 90 °C. Stir the mixture vigorously. The reaction is typically complete within 4-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

-

Aqueous Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[21]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to yield the pure coupled product.[16][21] Common impurities include unreacted starting materials and homo-coupled byproducts.[21]

Troubleshooting and Field Insights

-

Low or No Conversion: If the reaction stalls, consider catalyst deactivation. Ensure the system was rigorously degassed. A different, more robust ligand (e.g., SPhos) or a stronger base (e.g., K₃PO₄) may be required.

-

Protodeboronation: If a significant amount of the deborylated arene is observed (from the boronic acid starting material), this indicates the boronic acid is unstable under the reaction conditions.[21] Using the corresponding boronate ester (e.g., a pinacol ester) can mitigate this side reaction.[22]

-

Homo-coupling: The formation of biaryl products from the boronic acid (R-R) can occur. This can sometimes be suppressed by using a slight excess of the aryl bromide or by the slow addition of the boronic acid.[21]

-

Removing Palladium Residue: Residual palladium can be an issue, especially in pharmaceutical applications. After the aqueous workup, filtering the organic solution through a pad of Celite can help remove heterogeneous palladium species.[21]

References

Sources

- 1. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Miyaura Borylation Reaction [organic-chemistry.org]

Heck reaction protocols using 3-bromo-alpha-methylstyrene

Application Note: Chemoselective Heck Reaction Protocols Using 3-Bromo-α-methylstyrene

Abstract As a Senior Application Scientist, I frequently encounter bifunctional substrates that demand rigorous chemoselective control. 3-Bromo-α-methylstyrene (CAS 25108-58-1) is a prime example: it possesses both an electrophilic aryl bromide pole and a nucleophilic, 1,1-disubstituted alkene (α-methylstyrene) pole. This dual reactivity makes it a highly valuable building block for divergent synthesis in drug development and materials science. However, it also introduces the risk of unwanted oligomerization or homocoupling. This guide details the mechanistic causality, optimization data, and self-validating protocols required to selectively functionalize either the aryl bromide or the alkene moiety using Palladium-catalyzed Heck cross-coupling.

Mechanistic Insights & Chemoselectivity

To achieve high yields with 3-bromo-α-methylstyrene, experimental choices must be driven by the intrinsic electronic and steric properties of the substrate.

Pathway A: Reacting the Aryl Bromide (Standard Heck) In a standard Heck reaction, Pd(0) undergoes oxidative addition into the C(sp²)–Br bond. The internal α-methylstyrene double bond is 1,1-disubstituted, making it sterically hindered and less prone to migratory insertion compared to an added, electron-deficient external olefin (e.g., methyl acrylate). Therefore, by using a standard Pd(0)/phosphine catalyst system, intermolecular coupling outcompetes intramolecular oligomerization. To prevent the bifunctional monomer from polymerizing, the reaction must be kept sufficiently dilute (typically 0.1–0.2 M)[1].

Pathway B: Reacting the Alkene (Cationic Heck) If the goal is to functionalize the alkene while preserving the aryl bromide, the reaction dynamics must be inverted. This requires an external electrophile that is significantly more reactive than the native aryl bromide—such as an aryl iodide or an aryl diazonium salt. By employing a cationic palladium pathway (using Ag⁺ salts to abstract the halide and open a coordination site), the highly electrophilic Pd(II) intermediate is forced to coordinate and insert into the sterically hindered α-methylstyrene double bond[2].

Critical Insight: α-Methylstyrene derivatives are highly susceptible to acid-catalyzed dimerization (forming indane derivatives)[3]. Therefore, robust basic conditions must be maintained throughout the catalytic cycle to neutralize the equivalents of HX generated during β-hydride elimination.

Chemoselective pathways of 3-bromo-α-methylstyrene in Pd-catalyzed Heck reactions.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the optimization for Pathway A , coupling 3-bromo-α-methylstyrene with methyl acrylate. The shift from amine bases (Entry 1, 2) to inorganic bases (Entry 3, 4) significantly reduces side reactions, while the use of the bulky, electron-rich JohnPhos ligand accelerates oxidative addition into the aryl bromide.

Table 1: Optimization of Pathway A (Synthesis of Cinnamate Derivatives)

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 45 |

| 2 | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 68 |

| 3 | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMF | 100 | 82 |

| 4 | Pd₂(dba)₃ | JohnPhos | K₂CO₃ | Toluene | 100 | 89 |

| 5 | Pd(OAc)₂ | dppp | K₂CO₃ | DMF | 100 | 55 |

Note: Yields determined by GC-MS using an internal standard. Entry 4 represents the optimal self-validating protocol.

Experimental Protocols

Protocol A: Heck Coupling at the Aryl Bromide

Synthesis of Methyl (E)-3-(3-(prop-1-en-2-yl)phenyl)acrylate

This protocol utilizes the optimized conditions from Table 1 (Entry 4) to ensure high conversion while suppressing the polymerization of the α-methylstyrene moiety[1].

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), JohnPhos (0.05 mmol, 5 mol%), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

-

Reagent Addition: Under a positive flow of Argon, add anhydrous Toluene (5.0 mL) to maintain a dilute 0.2 M concentration. Add 3-bromo-α-methylstyrene (1.0 mmol, 1.0 equiv) and methyl acrylate (1.5 mmol, 1.5 equiv) via a gastight syringe.

-

Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12 hours with vigorous stirring.

-

Validation: Monitor the reaction progress by GC-MS. The protocol is self-validating when the starting material mass (m/z 196/198, isotopic doublet) is fully consumed and replaced by the product mass (m/z 202).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove Pd black and inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify by silica gel flash chromatography (Hexanes/EtOAc 9:1) to obtain the pure product.

Protocol B: Heck Coupling at the Alkene

Synthesis of 1-Bromo-3-(1,2-diphenylvinyl)benzene

This protocol forces reactivity at the alkene by utilizing a highly reactive aryl iodide and abstracting the iodide with a silver salt to generate a cationic Pd(II) species[2].

-

Reaction Setup: In an oven-dried vial, add Pd(OAc)₂ (0.05 mmol, 5 mol%), Ag₂CO₃ (1.5 mmol, 1.5 equiv), and iodobenzene (1.2 mmol, 1.2 equiv).

-

Inert Atmosphere: Purge the vial with Argon for 5 minutes.

-

Reagent Addition: Add anhydrous DMF (5.0 mL) followed by 3-bromo-α-methylstyrene (1.0 mmol, 1.0 equiv).

-

Reaction: Stir the mixture at 80 °C for 16 hours. Causality note: The Ag₂CO₃ serves a dual purpose—it acts as the base to prevent acid-catalyzed dimerization of the substrate[3], and it abstracts the iodide to form the highly electrophilic cationic Pd intermediate.

-

Validation: Monitor via TLC (100% Hexanes). The reaction is complete when a new UV-active spot appears with a lower Rf than the starting material, and the starting material spot is consumed.

-

Workup: Filter the crude mixture through Celite to remove AgI precipitates. Wash the filtrate with water (3 x 10 mL) to remove DMF, and extract with diethyl ether (3 x 15 mL).

-

Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via column chromatography to yield the functionalized alkene.

Catalytic Cycle Workflow

The following diagram illustrates the mechanistic pathway for Protocol A , highlighting the specific intermediates formed when 3-bromo-α-methylstyrene undergoes standard Heck arylation.

Standard Pd(0)/Pd(II) catalytic cycle for the Heck arylation of external alkenes.

References

-

Synthesis of (1E,3E)-1,4-diarylbuta-1,3-dienes promoted by μ-OMs palladium–dimer complex D-NB.info [Link]

-

Heteropolyacid-catalyzed dimerization of α-methylstyrene; On the efficiency and selectivity dependence ResearchGate [Link]

-

Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? University of Liverpool [Link]

Sources

Synthesis of meta-substituted biaryls from 1-bromo-3-(1-propen-2-yl)benzene

Executive Summary

This technical guide details the strategic application of 1-bromo-3-(1-propen-2-yl)benzene (CAS: 1430-76-8) as a linchpin intermediate for accessing meta-substituted biaryls. While para-substituted biaryls are readily accessible via standard electrophilic aromatic substitution, meta-isomers often require forcing conditions or directing groups that limit structural diversity.

This protocol leverages the distinct chemoselectivity between the aryl bromide (highly reactive in Pd-catalyzed cross-coupling) and the isopropenyl group (latent functionality). We present a validated workflow for:

-

Suzuki-Miyaura Coupling: Selective arylation of the bromide without affecting the alkene.

-

Downstream Functionalization: Oxidative cleavage of the isopropenyl "mask" to reveal a 3-acetyl moiety, a privileged pharmacophore in kinase inhibitors and GPCR modulators.

Strategic Analysis: The Bifunctional Advantage

The utility of this compound lies in its orthogonal reactivity. In standard Palladium-catalyzed cycles, the oxidative addition of Pd(0) to the C-Br bond (

Visualizing the Chemoselective Pathway